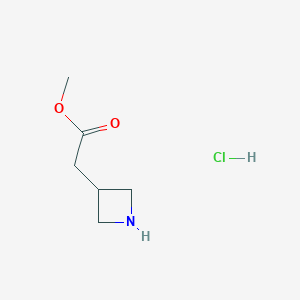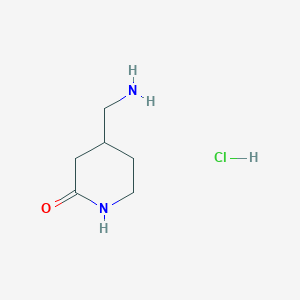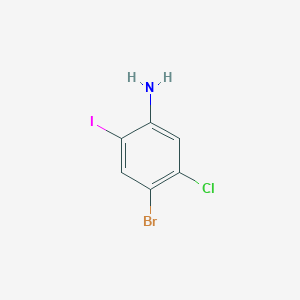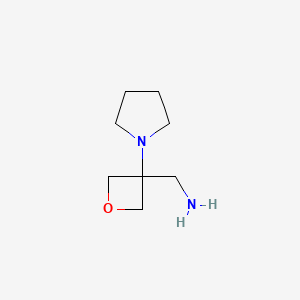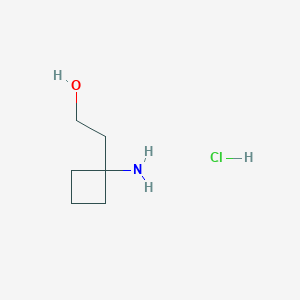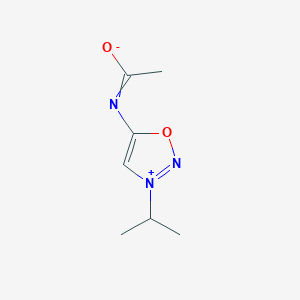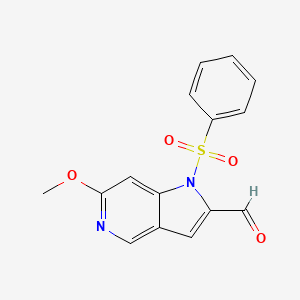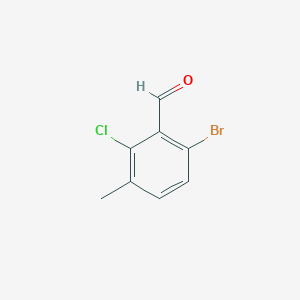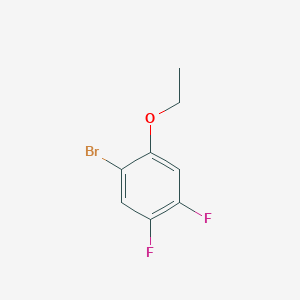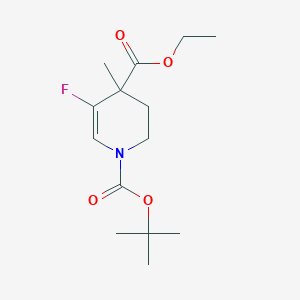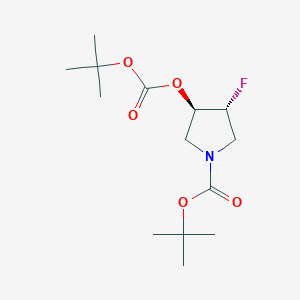![molecular formula C14H20ClF3N2 B1377644 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1443980-71-9](/img/structure/B1377644.png)
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride
Overview
Description
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is a compound with the CAS Number: 1432680-85-7 . It is a derivative of piperazine . The compound is used as an intermediate in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is C14H19F3N2 . The compound has a molecular weight of 272.31 .Physical And Chemical Properties Analysis
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is available as either a base or the hydrochloride salt . The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Research on the synthesis of various piperazine derivatives including those with trifluoromethylphenyl groups has been conducted. These studies often focus on confirming the chemical structure of the synthesized compounds through techniques like IR, NMR, and MS, as demonstrated in the synthesis of related compounds (Wang Xiao-shan, 2011).
Antimuscarinic Activity
- Piperazine derivatives have been investigated for their antimuscarinic activity, which is relevant in the treatment of conditions like urinary incontinence. This includes studies on the selectivity and potency of these compounds in relation to muscarinic receptors (C. Kaiser et al., 1993).
Pharmacological Profile
- Various piperazine compounds, including trifluoromethylphenyl piperazine, have been synthesized and evaluated for pharmacological profiles similar to known drugs. This includes examining their activities in vitro and in vivo, such as antiserotonergic, antiadrenergic, and antihistaminic activities (G. Caliendo et al., 1993).
Antidepressant and Antianxiety Activities
- Studies have been conducted on the antidepressant and antianxiety activities of piperazine derivatives, examining their effects in behavioral tests like the forced swimming test and the plus maze method (J. Kumar et al., 2017).
Dual Antihypertensive Agents
- Piperazine compounds have been designed and synthesized as potential dual antihypertensive agents. These studies often involve the preparation of these compounds in different forms, like hydrochloride salts, and analyzing their structures using techniques like NMR and IR spectroscopy (Pavlína Marvanová et al., 2016).
Interaction with Dopamine Receptors
- Research has been done on phenothiazine derivatives, related to piperazine compounds, and their interaction with dopamine receptors. This is particularly relevant for biochemical and pharmacological studies of dopamine receptors (V. Soskic et al., 1991).
Anticancer Activities
- Piperazine derivatives have been synthesized and investigated for their potential anticancer activities. This includes evaluating their effects on specific cancer cells and comparing their efficacy to existing anticancer drugs (L. Yurttaş et al., 2014).
Anticonvulsant and Antimicrobial Activities
- Some piperazine derivatives have been evaluated for their potential anticonvulsant and antimicrobial activities, including tests for neurological deficits and activity against various bacteria and fungi (M. Aytemir et al., 2004).
Insecticidal Applications
- Piperazine compounds have been designed and synthesized as potential novel insecticides, based on their serotonergic activity. These studies include evaluating their biological activities against specific pests like armyworm (M. Cai et al., 2010).
properties
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMIENLAHBJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



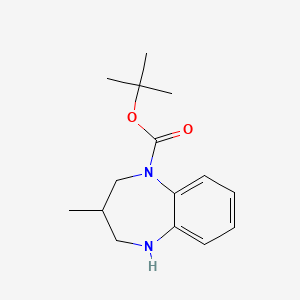
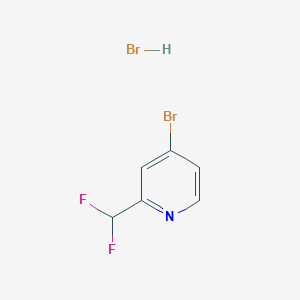
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
